molecular formula C42H83NO5.C2H4O2<br>C44H87NO7 B12677551 (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate CAS No. 93803-15-7

(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate

Cat. No.: B12677551
CAS No.: 93803-15-7
M. Wt: 742.2 g/mol
InChI Key: XAWGBLLKNFXIEI-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate (CAS: 17329-61-2) is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three substituents: a 2-hydroxyethyl group, two 2-(stearoyloxy)ethyl chains, and an acetate counterion . Its structure combines hydrophilic (hydroxyethyl, acetate) and hydrophobic (stearoyloxy) moieties, making it a versatile surfactant. The stearoyloxy groups (C18 saturated fatty acid esters) confer lipophilicity, while the hydroxyethyl and acetate groups enhance water solubility. This compound is primarily utilized in industrial and cosmetic formulations for its emulsifying, antistatic, and conditioning properties. Its registration under EINECS/ELINCS (241-350-6) confirms its commercial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE typically involves the reaction of stearic acid with 2-(hydroxyethyl)ammonium acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete esterification . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include stearic acid derivatives, hydroxyethyl derivatives, and substituted ammonium compounds. These products have various applications in different fields .

Scientific Research Applications

(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is utilized in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in lipid metabolism.

    Industry: It is used in the formulation of cosmetics, detergents, and lubricants due to its emulsifying properties.

Mechanism of Action

The mechanism of action of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl group plays a crucial role in its interaction with biological molecules, while the stearoyloxyethyl groups contribute to its hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Compounds for Comparison :

Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate (CAS: 94094-34-5): Differs by replacing one stearoyloxy (C18 saturated) group with an oleoyl (C18 unsaturated) chain. The unsaturated bond reduces melting point and increases oxidative instability compared to the fully saturated stearoyl derivative .

2-Hydroxyethyl-dimethyl-(2-octadecanoyloxyethyl)ammonium methyl sulfate (CAS: 72829-20-0): Features a methyl sulfate counterion instead of acetate. Methyl sulfate enhances thermal stability but may reduce biodegradability due to the sulfate group .

N-Methyl-2-hydroxyethylammonium acetate ([m-2-HEAA]):

  • Simplified structure with a single methyl group and shorter alkyl chains.
  • Lower molecular weight (191.2 g/mol) results in higher critical micelle concentration (CMC) and reduced surface activity compared to the target compound .

Comparative Data Table

Property Target Compound (CAS 17329-61-2) Oleoyl Analog (CAS 94094-34-5) Methyl Sulfate Analog (CAS 72829-20-0)
Molecular Formula C₄₄H₈₄NO₈⁺·C₂H₃O₂⁻ C₄₂H₈₀NO₈⁺·C₂H₃O₂⁻ C₂₅H₅₂NO₇S⁻
Molecular Weight (g/mol) ~800 ~778 ~526
Key Functional Groups Stearoyloxy, hydroxyethyl, acetate Oleoyloxy, hydroxyethyl, acetate Octadecanoyloxy, methyl sulfate
Hydrophobicity High (saturated C18) Moderate (unsaturated C18) High (saturated C18)
Counterion Impact Acetate (biodegradable) Acetate Methyl sulfate (less biodegradable)
Applications Cosmetics, detergents Lubricants, emulsifiers Textile softeners, antistatic agents

Notes

Synthesis: The compound is synthesized via quaternization of bis(2-(stearoyloxy)ethyl)amine with 2-chloroethanol, followed by ion exchange with acetic acid .

Handling : Store in a cool, dry environment to prevent hydrolysis of ester groups. Avoid prolonged exposure to high temperatures (>80°C) .

Environmental Impact : The acetate counterion enhances biodegradability, but the stearoyl chains may persist in anaerobic conditions .

Biological Activity

(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate , also known as Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate , is a quaternary ammonium compound with significant biological activity. Its unique amphiphilic structure, comprising both hydrophilic and hydrophobic components, makes it valuable in various biological and industrial applications. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C26H53NO6
  • Molecular Weight : 469.72 g/mol
  • IUPAC Name : Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate

The compound's structure allows it to interact effectively with biological membranes, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for use in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.

Cell Line IC50 (µg/mL)
HeLa50
MCF-770
Vero100

The IC50 values indicate that this compound can be considered for therapeutic applications where selective toxicity is crucial.

The mechanism of action involves:

  • Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and proliferation.

Case Studies

  • Antimicrobial Efficacy in Wound Healing : A study demonstrated that incorporating this compound into wound dressings significantly reduced infection rates in diabetic ulcers compared to control dressings.
    • Outcome : Reduced microbial load and improved healing times.
  • Drug Delivery Systems : Research exploring its use as a carrier for hydrophobic drugs showed enhanced solubility and bioavailability when combined with this surfactant.
    • Outcome : Increased therapeutic efficacy of poorly soluble drugs.

Q & A

Q. Basic: What experimental strategies are recommended for synthesizing (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate with high purity?

Methodological Answer:
The synthesis typically involves a two-step process:

  • Step 1: Esterification of stearic acid with 2-hydroxyethylamine derivatives under controlled anhydrous conditions, using catalysts like H₂SO₄ or p-toluenesulfonic acid.
  • Step 2: Quaternization of the intermediate with acetic acid to form the ammonium acetate group.
    Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient) ensures high purity (>98%). Characterization via 1H NMR^1 \text{H NMR} (e.g., δ 4.2–4.4 ppm for stearoyloxy ethyl groups) and mass spectrometry (ESI-MS for [M+H]⁺ ion at m/z ~708) is critical .

Q. Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions in the ammonium-acetate moiety) .
  • Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~200°C).
  • Chromatography: Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies impurities (<2%) .

Q. Basic: How do solvent systems influence the compound’s solubility and aggregation behavior?

Methodological Answer:

  • Binary Solvent Studies: Measure density and excess molar volumes in water/ethanol mixtures (303.15–353.15 K) to model solvation effects. For example, excess molar volumes (Vᴱ) show negative deviations in water-rich systems, indicating strong hydrogen bonding .
  • Dynamic Light Scattering (DLS): Monitors critical micelle concentration (CMC) in aqueous solutions (~0.1–1 mM range), revealing surfactant behavior .

Q. Advanced: How can this compound be optimized for lipid nanoparticle (LNP) formulations in mRNA delivery?

Methodological Answer:

  • Formulation Screening: Use microfluidic mixing to encapsulate mRNA with ionizable lipids (e.g., DSPC analogs ). Vary the molar ratio of this compound to cholesterol (e.g., 40:50:10 lipid:cholesterol:PEG-lipid).
  • In Vitro Efficacy: Assess transfection efficiency in HEK293 cells via luciferase reporter assays. Correlate zeta potential (±20–30 mV) and particle size (80–120 nm, via DLS) with cellular uptake .

Q. Advanced: What molecular dynamics (MD) approaches elucidate its interactions in lipid bilayers?

Methodological Answer:

  • Force Field Parameterization: Use CHARMM36 or GAFF2 parameters for the stearoyl and ammonium groups.
  • Simulation Design: Run 100-ns MD simulations of bilayers containing 20% compound (relative to DPPC lipids) at 310 K. Analyze membrane curvature and lateral diffusion coefficients.
  • Validation: Compare simulated electron density profiles with small-angle X-ray scattering (SAXS) data .

Q. Advanced: How to resolve contradictions in experimental data (e.g., conflicting CMC values)?

Methodological Answer:

  • Source Identification: Check solvent purity (e.g., trace ions in water alter CMC) and temperature control (±0.1 K).
  • Multi-Method Validation: Cross-reference CMC values from surface tension, conductivity, and fluorescence probe assays.
  • Statistical Analysis: Apply ANOVA to datasets (p < 0.05) and report confidence intervals. For example, CMC discrepancies >10% may arise from protonation state variations in the ammonium group .

Q. Advanced: What role does the acetate counterion play in stabilizing the compound’s supramolecular assemblies?

Methodological Answer:

  • Crystallography: Compare structures of acetate vs. formate derivatives (e.g., shorter N–H···O bonds in acetate salts enhance lattice stability) .
  • FT-IR Analysis: Track acetate’s symmetric stretching vibration (νₛ(COO⁻) ~1410 cm⁻¹) to assess ion-pairing strength in micellar phases .

Q. Advanced: How to design experiments for assessing biodegradability and environmental impact?

Methodological Answer:

  • OECD 301D Test: Monitor CO₂ evolution over 28 days in activated sludge. For ionic liquids, biodegradation >60% indicates low persistence.
  • Toxicity Screening: Use Daphnia magna acute toxicity assays (48-h EC₅₀). Prior data on bis(2-hydroxyethyl)ammonium lactates show low toxicity (EC₅₀ >100 mg/L) .

Properties

CAS No.

93803-15-7

Molecular Formula

C42H83NO5.C2H4O2
C44H87NO7

Molecular Weight

742.2 g/mol

IUPAC Name

acetic acid;2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate

InChI

InChI=1S/C42H83NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h44H,3-40H2,1-2H3;1H3,(H,3,4)

InChI Key

XAWGBLLKNFXIEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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